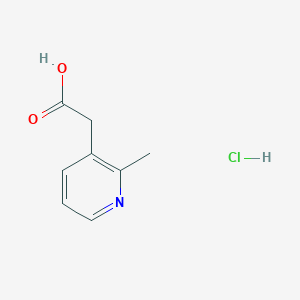

2-(2-Methylpyridin-3-yl)acetic acid hydrochloride

Beschreibung

The exact mass of the compound 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-methylpyridin-3-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-6-7(5-8(10)11)3-2-4-9-6;/h2-4H,5H2,1H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXJRNMJNVEUHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)CC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803588-35-3 |

Source

|

| Record name | 2-(2-methylpyridin-3-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Profiling and Solid-State Characterization of 2-(2-Methylpyridin-3-yl)acetic Acid Hydrochloride

Executive Summary

In pharmaceutical development, the physicochemical profiling of early-stage intermediates and active pharmaceutical ingredients (APIs) dictates downstream formulation strategies. 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is a highly specialized building block utilized in the synthesis of novel therapeutics. This whitepaper provides an in-depth technical analysis of its molecular architecture, solution-state dynamics, and the self-validating analytical protocols required to accurately characterize its physical properties.

Molecular Architecture and Salt-Form Causality

The free base, 2-(2-Methylpyridin-3-yl)acetic acid, possesses a bifunctional molecular architecture: a basic pyridine nitrogen and an acidic carboxylic acid moiety. At physiological pH, this bifunctionality naturally leads to the formation of a zwitterion. In the solid state, zwitterionic self-assembly often results in a highly stable, tightly packed crystal lattice driven by strong intermolecular electrostatic interactions. This high lattice energy severely limits aqueous solubility, presenting a significant hurdle for bioavailability and synthetic manipulation.

The Causality of the Hydrochloride Salt: To circumvent the low solubility of the free base, the molecule is synthesized as a hydrochloride salt. The addition of HCl protonates the pyridine nitrogen ( pKa≈5.8 ), neutralizing the zwitterionic potential. By locking the molecule into a cationic state in the solid form, the lattice energy is reduced, and the hydration energy is maximized upon contact with aqueous media. This strategic salt selection drastically improves the dissolution rate and thermodynamic solubility of the compound.

Quantitative Physicochemical Data

The following table summarizes the fundamental chemical identifiers and calculated physicochemical properties of the hydrochloride salt.

| Property | Value / Description |

| Chemical Name | 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride |

| CAS Registry Number | 1803588-35-3 |

| Molecular Formula | C₈H₁₀ClNO₂ (C₈H₉NO₂ · HCl) |

| Molecular Weight | 187.63 g/mol |

| Physical State | Crystalline Solid |

| Estimated pKa1 (Carboxylic Acid) | ~ 4.2 |

| Estimated pKa2 (Pyridine Nitrogen) | ~ 5.8 |

| LogP (Free Base, estimated) | 0.8 – 1.2 |

Solution-State Dynamics and Speciation

Understanding the pH-dependent ionization state (speciation) of 2-(2-Methylpyridin-3-yl)acetic acid is critical for predicting its partitioning behavior (LogD) and membrane permeability. The ortho-methyl group on the pyridine ring exerts a slight electron-donating inductive effect, stabilizing the protonated nitrogen, while the acetic acid group at the meta position acts as a weak electron-withdrawing group.

Depending on the pH of the microenvironment, the molecule transitions through three distinct ionization states:

Fig 1. pH-dependent ionization states of 2-(2-Methylpyridin-3-yl)acetic acid.

Analytical Workflows and Self-Validating Protocols

To empirically validate the theoretical properties of this compound, a robust analytical workflow must be employed. The following methodologies are designed as self-validating systems, ensuring that environmental variables do not compromise data integrity.

Fig 2. Sequential workflow for the physicochemical profiling of pharmaceutical intermediates.

pKa Determination via Potentiometric Titration

Potentiometric titration is the gold standard for determining the exact pKa values of ionizable compounds[1].

Causality & Self-Validation: Atmospheric carbon dioxide readily dissolves in aqueous solutions to form carbonic acid, which can artificially skew the titration curve of weak acids. To validate the system, the protocol mandates continuous nitrogen purging to maintain an inert environment[1]. Furthermore, 0.15 M KCl is used as a background electrolyte to lock the ionic strength, ensuring that the activity coefficients of the ions remain constant throughout the titration[1].

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate the pH potentiometer using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at exactly 25.0 ± 0.5 °C.

-

Sample Preparation: Dissolve 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride in a 0.15 M KCl solution to achieve a final analyte concentration of 10−3 M to 10−4 M.

-

Environmental Control: Place the reaction vessel on a magnetic stirrer and purge the solution with a slow, continuous flow of nitrogen gas for 15 minutes prior to and during the titration[1].

-

Titration Execution: Immerse the pH electrode and titrate the solution using standardized 0.1 M NaOH. Add the titrant in micro-aliquots, limiting the pH change to 0.2 units per addition.

-

Data Acquisition & Analysis: Record the pH only when the drift is less than 0.002 pH units per minute. Plot the titration curve (pH vs. Volume of NaOH) and calculate the first and second derivatives to pinpoint the exact inflection points corresponding to pKa1 and pKa2 .

Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the regulatory standard for determining the thermodynamic equilibrium solubility of a compound across different physiological pH ranges[2].

Causality & Self-Validation: A critical failure point in solubility testing of salts is salt disproportionation —where the hydrochloride salt converts back to the less soluble free base during equilibration in buffered media. To make this protocol self-validating, the residual undissolved solid must be recovered and analyzed via Powder X-Ray Diffraction (PXRD)[3]. If the PXRD pattern matches the initial hydrochloride salt, the solubility value is valid. If it matches the free base, the reported value represents the solubility of the disproportionated free base, not the salt.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare standard minimalist universal buffers (MS-MUB) at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract[3].

-

Saturation: Add an excess amount of solid 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride to glass vials containing 5.0 mL of each buffer[2]. The visible presence of excess solid is mandatory to guarantee thermodynamic saturation.

-

Equilibration: Seal the vials and place them in a thermostated orbital shaker at 37.0 ± 0.5 °C. Agitate at 200 RPM for 24 to 72 hours until equilibrium is established[2].

-

Phase Separation: Remove the vials and centrifuge at 10,000 RPM for 15 minutes at 37 °C to completely separate the solid and liquid phases without inducing temperature-dependent precipitation[2].

-

Supernatant Analysis: Extract an aliquot of the clear supernatant, dilute appropriately with the mobile phase, and quantify the dissolved concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

-

Solid-Phase Verification (Critical Step): Recover the residual solid pellet from the centrifuge tube, dry it gently under vacuum, and analyze it via PXRD to confirm the structural integrity of the hydrochloride salt form[3].

References

-

Creative Bioarray Guidelines Title: Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL:[Link]

-

OECD Solubility Review Title: Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) Orbit URL:[Link]

-

Physicochemical Profiling Methodologies Title: Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: University of Barcelona Digital Repository URL:[Link]

Sources

2-(2-Methylpyridin-3-yl)acetic acid hydrochloride chemical structure

An In-Depth Technical Guide to 2-(2-Methylpyridin-3-yl)acetic Acid Hydrochloride: A Key Heterocyclic Building Block

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyridine-Based Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged" scaffold. Its presence in numerous natural products, such as vitamins and alkaloids, and its incorporation into a significant number of FDA-approved drugs underscore its importance.[1] Pyridine-containing molecules are central to the development of therapeutics across a wide range of diseases. The pyridine unit, with its nitrogen atom capable of acting as a hydrogen bond acceptor and a basic center, imparts unique physicochemical properties that are highly advantageous for drug design, influencing solubility, metabolic stability, and target binding affinity.[2]

Among the vast family of pyridine derivatives, 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride emerges as a particularly valuable and versatile building block. This technical guide provides an in-depth analysis of its chemical structure, properties, synthesis, and analytical characterization, offering a crucial resource for researchers, scientists, and professionals engaged in drug discovery and organic synthesis.

Chemical Structure and Physicochemical Properties

2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is the salt form of the parent carboxylic acid. The hydrochloride salt enhances the compound's stability and often improves its solubility in aqueous media, which is advantageous for subsequent reactions and biological screening.

The structure consists of a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with an acetic acid moiety. In the hydrochloride salt, the pyridine nitrogen is protonated, forming a pyridinium cation, with a chloride anion as the counter-ion.

Visualizing the Structure

Caption: Chemical structure of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride.

Data Summary Table

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-methyl-3-pyridinyl)acetic acid hydrochloride | [3] |

| CAS Number | 101166-74-9 | |

| Molecular Formula | C₈H₁₀ClNO₂ | [4] |

| Molecular Weight | 187.62 g/mol | [4] |

| Monoisotopic Mass | 151.06332 Da (Free Base) | [3] |

| Physical Form | White to yellow solid | [5] |

| SMILES | CC1=C(C=CC=N1)CC(=O)O.Cl | [3] |

| InChIKey | HJWBNUQVZJTJIV-UHFFFAOYSA-N (Free Base) | [3] |

| Predicted XlogP | 0.7 (Free Base) | [3] |

| Storage Temperature | Inert atmosphere, Room Temperature | [5] |

Synthesis and Mechanism

The synthesis of pyridylacetic acid derivatives is a well-established area of organic chemistry.[6] A common and reliable method for preparing 2-(2-Methylpyridin-3-yl)acetic acid is through the hydrolysis of its corresponding nitrile precursor, 2-(2-methylpyridin-3-yl)acetonitrile. This hydrolysis can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid and is compatible with the formation of the hydrochloride salt.

The nitrile precursor itself can be synthesized from 2-amino-3-methylpyridine via a Sandmeyer-type reaction or, more commonly, through the halogenation of the methyl group of 2,3-lutidine (2,3-dimethylpyridine) followed by nucleophilic substitution with a cyanide salt.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Acid Hydrolysis of 2-(2-Methylpyridin-3-yl)acetonitrile

This protocol describes a standard laboratory procedure for the acid-catalyzed hydrolysis of the nitrile precursor.

Materials:

-

2-(2-Methylpyridin-3-yl)acetonitrile

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Deionized Water

-

Ethanol

-

Activated Carbon

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-methylpyridin-3-yl)acetonitrile (1.0 eq).

-

Acid Addition: Carefully add a mixture of concentrated hydrochloric acid (e.g., 5-10 volumes) and water (e.g., 2-5 volumes) to the flask.

-

Hydrolysis: Heat the reaction mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours). The reaction involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.

-

Decolorization: After cooling the reaction mixture to room temperature, a small amount of activated carbon may be added. Stir the mixture for 15-30 minutes to remove colored impurities.

-

Filtration & Concentration: Filter the mixture to remove the activated carbon. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the excess acid and water. This step will yield a crude solid or a viscous oil.

-

Crystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the white to off-white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum to afford the final product, 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride.

Self-Validation: The identity and purity of the synthesized compound must be confirmed by the analytical techniques described in the following section. The melting point of the crystalline product should be sharp, and spectroscopic data should match the expected values.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive profile of the molecule.

Summary of Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Pyridine Protons: Three signals in the aromatic region (~7.5-8.5 ppm), likely exhibiting doublet of doublets or triplet patterns. CH₂ Group: A singlet around 3.7-4.0 ppm. CH₃ Group: A singlet around 2.5-2.8 ppm. COOH/NH⁺ Proton: A very broad singlet at high chemical shift (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | C=O (Carboxyl): Signal in the range of 170-175 ppm. Pyridine Carbons: Five distinct signals in the aromatic region (120-155 ppm). CH₂ Carbon: Signal around 35-40 ppm. CH₃ Carbon: Signal around 18-22 ppm. |

| FT-IR | O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. N-H⁺ Stretch (Pyridinium): Broad absorption around 2800-3100 cm⁻¹. C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1730 cm⁻¹. C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1400-1650 cm⁻¹ region. C-O Stretch: Band in the 1200-1300 cm⁻¹ region. |

| Mass Spec. | (ESI+) for Free Base (C₈H₉NO₂): Expected [M+H]⁺ at m/z ≈ 152.07. Other adducts like [M+Na]⁺ at m/z ≈ 174.05 may also be observed.[3] |

Note: NMR chemical shifts are predicted based on standard values and data from structurally similar compounds and are reported in ppm relative to TMS. IR frequencies are in cm⁻¹.

Applications in Research and Drug Development

2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate or building block in the synthesis of more complex, biologically active molecules.[7][8] Its utility stems from the presence of two key reactive handles: the carboxylic acid group and the pyridine ring.

-

Carboxylic Acid Moiety: This functional group is a versatile starting point for a wide array of chemical transformations. It can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol, allowing for the construction of diverse molecular architectures. Amide coupling reactions, in particular, are fundamental in medicinal chemistry for linking molecular fragments.

-

Pyridine Ring: The pyridine nucleus can be further functionalized. Moreover, its inherent properties contribute to the pharmacokinetic profile of the final compound, potentially enhancing target engagement and metabolic stability.

Substituted pyridylacetic acids are integral components in the synthesis of compounds targeting a variety of biological systems. For instance, the pyridine scaffold is a known feature in many kinase inhibitors, which are crucial in oncology and inflammation research.[2]

Role as a Versatile Synthetic Intermediate

Caption: Synthetic utility of the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride. It is intended for research use only by trained professionals.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed (H302).[9]

-

Precautionary Measures: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air. If swallowed, call a poison center or doctor if you feel unwell.

Conclusion

2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is a foundational building block that offers significant potential for innovation in drug discovery and organic synthesis. Its well-defined structure, featuring multiple points for chemical modification, makes it an attractive starting material for creating libraries of novel compounds. This guide has provided a comprehensive overview of its chemical properties, a robust synthetic strategy, and a framework for its analytical characterization. For researchers and drug development professionals, a thorough understanding of such key intermediates is paramount to accelerating the discovery of next-generation therapeutics.

References

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

-

2-(2-methylpyridin-3-yl)acetic acid hydrochloride (C8H9NO2) - PubChemLite. (n.d.). Retrieved March 7, 2024, from [Link]

-

Building Blocks - Princeton BioMolecular Research. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. 2-(6-Methylpyridin-3-yl)acetic acid | C8H9NO2 | CID 22507698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-(2-methylpyridin-3-yl)acetic acid hydrochloride (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. 1609395-45-0|2-(3-Methylpyridin-2-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride | 1787905-81-0 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. princetonbio.com [princetonbio.com]

- 9. 2-(6-Methylpyridin-3-yl)acetic acid | 19733-96-1 [sigmaaldrich.com]

The Molecular Engine of Allosteric HIV-1 Integrase Inhibition: Mechanism of Action of 2-(2-Methylpyridin-3-yl)acetic Acid Derivatives

Executive Summary

2-(2-Methylpyridin-3-yl)acetic acid hydrochloride (CAS 1803588-35-3) is a highly specialized chemical building block that serves as the foundational pharmacophore for a breakthrough class of antiretroviral drugs known as Allosteric HIV-1 Integrase Inhibitors (ALLINIs) , also referred to as LEDGINs or NCINIs. Unlike traditional Integrase Strand Transfer Inhibitors (INSTIs) that target the catalytic active site, derivatives of this pyridyl acetic acid core bind to a highly conserved allosteric pocket at the integrase (IN) dimer interface.

This whitepaper provides an in-depth technical analysis of how the 2-(2-methylpyridin-3-yl)acetic acid scaffold drives a pleiotropic (dual-stage) mechanism of action, detailing its structural pharmacology, quantitative binding dynamics, and the self-validating experimental workflows required to evaluate its efficacy in drug development.

Structural Pharmacology: The Pyridyl Acetic Acid Pharmacophore

The efficacy of ALLINIs is entirely dependent on the precise spatial geometry provided by the 2-(2-methylpyridin-3-yl)acetic acid core. In physiological environments, the hydrochloride salt dissociates, and the deprotonated acetate moiety acts as the primary molecular anchor within the V-shaped LEDGF/p75 binding pocket of the HIV-1 IN catalytic core domain (CCD) [1].

-

The Carboxylic Acid Anchor: The acetic acid group mimics the native interaction of Asp366 from the host cellular cofactor LEDGF/p75. It engages in critical electrostatic interactions and hydrogen bonding with the backbone amides of Glu170 and His171 , as well as the side chain of Thr174 on the IN dimer [3].

-

The 2-Methylpyridine Ring: The heteroaromatic ring provides structural rigidity, while the 2-methyl substitution provides the exact steric bulk required to project into a narrow hydrophobic channel capped by Trp132 and Ala128 . This hydrophobic packing is what dictates the high target selectivity of this scaffold [4].

The Pleiotropic Mechanism of Action

Derivatives of 2-(2-methylpyridin-3-yl)acetic acid do not merely block a single enzymatic step; they induce a catastrophic structural failure in the viral replication machinery across two distinct stages of the HIV-1 life cycle.

Mechanism A: Early-Stage Integration Blockade

During the early stage of infection, HIV-1 IN must interact with the host chromatin-tethering protein LEDGF/p75 to guide the pre-integration complex (PIC) to active genes. The pyridyl acetic acid pharmacophore competitively displaces LEDGF/p75. Furthermore, binding to this allosteric site stabilizes an inactive multimeric state of IN, preventing the proper assembly of the intasome (synaptic complex) onto the viral cDNA ends [2].

Mechanism B: Late-Stage Virion Morphogenesis Blockade

The most profound effect of this scaffold occurs during the late stage of viral replication (virion maturation). IN possesses a non-catalytic function: it must bind to the viral RNA genome to ensure proper packaging of the ribonucleoprotein (vRNP) complex inside the capsid. ALLINIs induce aberrant, premature hyper-multimerization of IN. This hyper-multimerization strips IN of its RNA-binding capacity, resulting in the release of eccentric, non-infectious viral particles where the viral genome is mislocalized outside the protective capsid lattice [1].

Figure 1: Dual-stage mechanism of action of ALLINIs driven by the pyridyl acetic acid core.

Quantitative Pharmacodynamics & Resistance Profiles

Because ALLINIs target a distinct allosteric pocket, they exhibit no cross-resistance with clinical INSTIs (e.g., Raltegravir, Dolutegravir). The table below summarizes the comparative pharmacodynamics.

| Inhibitor Class | Representative Core Scaffold | Primary Target Site | Mechanism of Action | Primary Resistance Mutation |

| INSTIs | Diketo acid / Halobenzyl | IN Active Site (Mg2+ dependent) | Blocks DNA Strand Transfer | N155H, Q148H, Y143R |

| ALLINIs / LEDGINs | 2-(2-Methylpyridin-3-yl)acetic acid | IN Dimer Interface (LEDGF pocket) | Blocks Integration & Maturation | A128T |

Data synthesized from preclinical profiling of pyridine-based allosteric integrase inhibitors [4].

Self-Validating Experimental Workflows

To rigorously validate the mechanism of action of novel 2-(2-methylpyridin-3-yl)acetic acid derivatives, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems , ensuring that observed effects are driven by specific allosteric engagement rather than non-specific aggregation.

Protocol 1: HTRF Assay for IN-LEDGF/p75 Allosteric Inhibition

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because it allows for equilibrium binding analysis in solution. Wash-based assays (like ELISA) disrupt the transient, low-affinity protein-protein interactions between IN and LEDGF/p75.

Step-by-Step Methodology:

-

Reagent Preparation: Purify recombinant His6-tagged HIV-1 IN and GST-tagged LEDGF/p75. Prepare the pyridyl acetic acid derivative in a 3-fold serial dilution (starting at 100 μM) in assay buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 2 mM MgCl2, 0.1% Tween-20).

-

Complex Formation: Incubate 100 nM His6-IN with the compound dilutions in a 384-well plate for 30 minutes at room temperature to allow allosteric pocket occupation.

-

Fluorophore Addition: Add 50 nM GST-LEDGF/p75, followed by Anti-His-Europium cryptate (Donor) and Anti-GST-d2 (Acceptor) antibodies. Incubate for 2 hours.

-

Signal Acquisition: Read the plate using a time-resolved fluorescence microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the FRET ratio (665/620).

Self-Validation Gate:

-

Negative Control: Raltegravir (an active-site INSTI) must show 0% inhibition of the FRET signal.

-

Quality Control: The assay Z'-factor must be > 0.6. If Raltegravir reduces the signal, the assay is compromised by non-specific protein denaturation.

Figure 2: HTRF experimental workflow for validating IN-LEDGF/p75 allosteric inhibition.

Protocol 2: SEC-MALS for Quantifying Aberrant Hyper-Multimerization

Causality: To prove the late-stage mechanism (morphogenesis blockade), researchers must physically quantify the shift of IN from functional dimers/tetramers to aberrant higher-order oligomers. Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) provides absolute molar mass independent of molecular shape.

Step-by-Step Methodology:

-

Protein Equilibration: Prepare 10 μM of recombinant wild-type HIV-1 IN and 10 μM of A128T mutant IN (resistance control) in SEC buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 2 mM DTT).

-

Ligand Incubation: Spike the protein samples with 50 μM of the 2-(2-methylpyridin-3-yl)acetic acid derivative. Incubate for 1 hour at 4°C.

-

SEC-MALS Elution: Inject 100 μL of the sample onto an analytical SEC column (e.g., Superdex 200 Increase) connected in-line to a MALS detector and a refractive index (RI) detector.

-

Data Analysis: Calculate the weight-average molar mass (Mw) across the elution peaks.

Self-Validation Gate:

-

Specificity Control: The wild-type IN must shift from a dimer (~64 kDa) to high-molecular-weight aggregates (>200 kDa). Crucially, the A128T mutant IN must remain as a stable dimer . If the A128T mutant also aggregates, the compound is acting as a non-specific colloidal aggregator (PAINs behavior) rather than a targeted allosteric inhibitor.

References

-

Multimode, Cooperative Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors. Journal of Biological Chemistry / PubMed Central. [Link]

-

Small-Molecule Inhibitors of the LEDGF/p75 Binding Site of Integrase Block HIV Replication and Modulate Integrase Multimerization. Antimicrobial Agents and Chemotherapy. [Link]

-

An Isoquinoline Scaffold as a Novel Class of Allosteric HIV-1 Integrase Inhibitors. ACS Medicinal Chemistry Letters / PubMed Central. [Link]

-

Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs. Journal of Medicinal Chemistry. [Link]

The Pharmacological Potential of Substituted Pyridylacetic Acids: A Technical Guide for Researchers

Abstract

Substituted pyridylacetic acids represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential pharmacological applications of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. By synthesizing current research, this document offers a comprehensive resource for researchers, scientists, and drug development professionals, detailing the underlying mechanisms of action, structure-activity relationships, and robust in-vitro experimental protocols for their evaluation.

Introduction: The Pyridylacetic Acid Scaffold

The pyridine ring is a fundamental heterocyclic motif present in numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various chemical interactions make it a privileged scaffold in drug design. When functionalized with an acetic acid moiety, the resulting pyridylacetic acid core offers a versatile platform for the development of novel therapeutic agents. The carboxyl group can act as a key interaction point with biological targets, while the pyridine ring and its substituents can be modified to fine-tune potency, selectivity, and pharmacokinetic properties. This guide delves into the significant biological activities exhibited by substituted pyridylacetic acids, providing a technical framework for their continued investigation.

Anticancer Activity: Inducing Programmed Cell Death

Substituted pyridylacetic acids and related pyridine derivatives have demonstrated promising anticancer activity against various cancer cell lines.[3][4] The primary mechanism underlying their cytotoxic effects often involves the induction of apoptosis, or programmed cell death, a critical process for eliminating damaged or malignant cells.[1]

Mechanism of Action: The Intrinsic Apoptotic Pathway

Many pyridine derivatives, including those with acetic acid functionalities, trigger the intrinsic or mitochondrial pathway of apoptosis.[1][5] This pathway is initiated by intracellular stress signals, leading to a cascade of events culminating in cell death.

A key event is the permeabilization of the outer mitochondrial membrane, which results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1] In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex known as the apoptosome. This complex then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which are responsible for the downstream events of apoptosis, including DNA fragmentation and cell dismantling.[1]

The following diagram illustrates the key steps in the intrinsic apoptosis pathway that can be induced by substituted pyridylacetic acids.

Figure 2: Inhibition of the COX-2 pathway by substituted pyridylacetic acids.

Structure-Activity Relationship (SAR)

The selectivity of pyridylacetic acid derivatives for COX-2 over COX-1 is a key aspect of their SAR.

-

Acidic Moiety: The carboxylic acid group is a common feature in many NSAIDs and is often crucial for binding to the active site of COX enzymes.

-

Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can influence the compound's ability to fit into the slightly larger active site of COX-2 compared to COX-1, thereby conferring selectivity. For example, certain bulky substituents may be better accommodated in the COX-2 active site. [6]

In-Vitro Evaluation: COX Inhibition and Protein Denaturation Assays

Experimental Protocol: In-Vitro COX Inhibition Assay

This protocol is a general guideline and can be adapted based on commercially available kits. [7]

-

Reagent Preparation: Prepare assay buffer, hemin, and solutions of COX-1 and COX-2 enzymes. Prepare a stock solution of the test compound (substituted pyridylacetic acid) and a reference NSAID (e.g., celecoxib for COX-2 selectivity) in a suitable solvent (e.g., DMSO).

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, hemin, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test compound at various concentrations to the inhibitor wells. Include control wells with no inhibitor.

-

Incubation: Incubate the plate at 25°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) followed by arachidonic acid to all wells to initiate the reaction.

-

Absorbance Measurement: Immediately read the absorbance at 590 nm in a kinetic mode for a set period (e.g., 5 minutes).

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control. The IC50 value for each enzyme can then be calculated.

Experimental Protocol: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and rapid in-vitro screening method for anti-inflammatory activity. [8][9]

-

Reaction Mixture Preparation: In separate test tubes, prepare reaction mixtures containing a protein solution (e.g., 0.2% bovine serum albumin or 5% egg albumin), phosphate-buffered saline (pH 6.4), and the test compound at various concentrations.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5-10 minutes.

-

Cooling and Absorbance Measurement: After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition of protein denaturation for each concentration relative to a control without the test compound. The IC50 value can be determined from the dose-response curve.

Quantitative Data Summary

The following table presents IC50 values for some pyridine derivatives, highlighting their COX inhibitory activity.

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyridazine-based derivative 9a | 0.33 | 0.0155 | 21.29 | [10] |

| Pyridazine-based derivative 16b | 0.315 | 0.0169 | 18.63 | [10] |

| Celecoxib (Reference) | 0.32 | 0.0178 | 17.98 | [10] |

Antimicrobial Activity: Disrupting Bacterial Replication

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Pyridine-containing compounds have long been investigated for their antimicrobial properties. [11]Substituted pyridylacetic acids have also shown potential in this area.

Mechanism of Action: Inhibition of DNA Gyrase

A key target for many antibacterial agents is DNA gyrase, an essential enzyme that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. [12][13]Inhibition of DNA gyrase leads to the disruption of these processes and ultimately bacterial cell death. Some 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid derivatives, which are structurally related to pyridylacetic acids, have been shown to exert their antibacterial effects through the inhibition of DNA gyrase. [13][14]It is plausible that certain substituted pyridylacetic acids share this mechanism of action.

The following workflow illustrates the general process of DNA gyrase inhibition.

Figure 3: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Structure-Activity Relationship (SAR)

The antimicrobial activity of these compounds is dependent on their structural features. For related 4-oxo-1,4-dihydronicotinic acids, the nature of the substituents at the 1 and 6 positions of the pyridine ring plays a significant role in their antibacterial potency and spectrum. [13]Further SAR studies are needed to specifically delineate the structural requirements for optimal antimicrobial activity in the pyridylacetic acid series.

In-Vitro Evaluation: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism. [15][16] Experimental Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the substituted pyridylacetic acid derivative in cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [17]

Quantitative Data Summary

The following table provides examples of MIC values for some pyridine derivatives against common bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine | E. coli R2-R4 | 0.2-1.3 | [18] |

| Dodecanoic acid pyridine derivative | B. subtilis | - | [19] |

| Dodecanoic acid pyridine derivative | S. aureus | - | [19] |

| Dodecanoic acid pyridine derivative | E. coli | - | [19] |

Note: Specific MIC values for dodecanoic acid pyridine derivatives were not provided in the abstract.

Conclusion and Future Directions

Substituted pyridylacetic acids are a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. This technical guide has provided a comprehensive overview of their mechanisms of action, structure-activity relationships, and key in-vitro evaluation methods.

Future research should focus on:

-

Synthesis of novel derivatives: Expanding the chemical space of substituted pyridylacetic acids to optimize potency and selectivity.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.

-

In-vivo efficacy and safety studies: Evaluating the therapeutic potential and toxicological profile of lead compounds in animal models.

-

Development of quantitative structure-activity relationship (QSAR) models: To guide the rational design of new and more effective pyridylacetic acid-based drugs. [20] By leveraging the information presented in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the versatile pyridylacetic acid scaffold.

References

-

IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]

-

IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]

-

Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC. (n.d.). Retrieved March 13, 2026, from [Link]

-

IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. … - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]

-

African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (2023, February 28). Retrieved March 13, 2026, from [Link]

-

Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC. (2020, April 25). Retrieved March 13, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.). Retrieved March 13, 2026, from [Link]

-

A pyridinesulfonamide derivative FD268 suppresses cell proliferation and induces apoptosis via inhibiting PI3K pathway in acute myeloid leukemia - PMC. (n.d.). Retrieved March 13, 2026, from [Link]

-

Minimum inhibitory concentration (MIC) of the pyridine derivatives in... - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of DNA-gyrase Inhibiting Derivatives of 4-oxo-1,4-dihydro-3-pyridinecarboxylic Acid - PubMed. (n.d.). Retrieved March 13, 2026, from [Link]

-

Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed. (2026, January 21). Retrieved March 13, 2026, from [Link]

-

Action of DNA-gyrase inhibiting derivatives of 4-oxo-1, 4-dihydro-3-pyridinecarboxylic acid against Trypanosoma brucei - PubMed. (n.d.). Retrieved March 13, 2026, from [Link]

-

Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed. (n.d.). Retrieved March 13, 2026, from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). Retrieved March 13, 2026, from [Link]

-

Photochemical Properties and Structure–Activity Relationships of RuII Complexes with Pyridylbenzazole Ligands as Promising Anticancer Agents - PMC. (n.d.). Retrieved March 13, 2026, from [Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a | DDDT. (2016, October 31). Retrieved March 13, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. (2025, November 26). Retrieved March 13, 2026, from [Link]

-

Philadelphia University describes new COX-2 inhibitors - BioWorld. (2023, February 3). Retrieved March 13, 2026, from [Link]

-

Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat - PMC. (n.d.). Retrieved March 13, 2026, from [Link]

-

Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC. (2025, October 3). Retrieved March 13, 2026, from [Link]

-

A pyridinesulfonamide derivative FD268 suppresses cell proliferation and induces apoptosis via inhibiting PI3K pathway in acute myeloid leukemia - Our journal portfolio - PLOS. (2022, November 22). Retrieved March 13, 2026, from [Link]

-

Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs. (n.d.). Retrieved March 13, 2026, from [Link]

-

SAR of anti-inflammatory agents. (A higher resolution / colour version... - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]

-

Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents - PubMed. (2011, December 19). Retrieved March 13, 2026, from [Link]

-

Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. - ClinPGx. (n.d.). Retrieved March 13, 2026, from [Link]

-

Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11 - AME Publishing Company. (n.d.). Retrieved March 13, 2026, from [Link]

-

Esters of 3-pyridylacetic acid that combine potent inhibition of 17 alpha-hydroxylase/C17,20-lyase (cytochrome P45017 alpha) with resistance to esterase hydrolysis - PubMed. (n.d.). Retrieved March 13, 2026, from [Link]

-

Pyrimethamine Modulates Interplay between Apoptosis and Autophagy in Chronic Myelogenous Leukemia Cells - PMC. (2021, July 29). Retrieved March 13, 2026, from [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. (n.d.). Retrieved March 13, 2026, from [Link]

-

Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC. (n.d.). Retrieved March 13, 2026, from [Link]

-

Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents - MedChemComm (RSC Publishing). (n.d.). Retrieved March 13, 2026, from [Link]

-

Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PMC. (n.d.). Retrieved March 13, 2026, from [Link]

-

Antimicrobial Drugs: Mechanism of Action - Basicmedical Key. (2017, January 26). Retrieved March 13, 2026, from [Link]

-

Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them? - IDStewardship. (2025, February 13). Retrieved March 13, 2026, from [Link]

-

ANTI-INFLAMMATORY STUDY (IN-VITRO AND IN-VIVO) AND HPTLC DENSITOMERIC DETERMINATION OF QUERCETIN FROM METHANOLIC LEAF EXTRACT OF - Semantic Scholar. (n.d.). Retrieved March 13, 2026, from [Link]

-

Sar for Nsaids | PDF | Nonsteroidal Anti Inflammatory Drug | Opioid - Scribd. (n.d.). Retrieved March 13, 2026, from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - NIH. (n.d.). Retrieved March 13, 2026, from [Link]

-

Membrane Stabilization and Inhibition of Protein Denaturation as Mechanisms of the Anti-Inflammatory Activity of some Plant Species - Trends in Pharmaceutical Sciences and Technologies. (2021, December 15). Retrieved March 13, 2026, from [Link]

-

The spectrum of selectivity for COX inhibition: the relative affinities... - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]

-

Effect of (+) usnic Acid on Pigment Production in Bacteria. (2022, April 25). Retrieved March 13, 2026, from [Link]

-

Synthesis and Anti-Inflammatory Activity of 2-pyridyl-2-thiobenzothiazole Derivatives. (n.d.). Retrieved March 13, 2026, from [Link]

-

Pipecolic acid induces apoptosis in neuronal cells - PubMed. (2003, August 8). Retrieved March 13, 2026, from [Link]

-

https. (2022, December 1). Retrieved March 13, 2026, from [Link]

-

Inhibition of protein denaturation (%). Anti-inflammatory activity of... - ResearchGate. (n.d.). Retrieved March 13, 2026, from [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC. (n.d.). Retrieved March 13, 2026, from [Link]

-

Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC. (2022, October 16). Retrieved March 13, 2026, from [Link]

-

What is the mechanism of Piromidic Acid? - Patsnap Synapse. (2024, July 17). Retrieved March 13, 2026, from [Link]

-

Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part - Journal of Drug Delivery and Therapeutics. (2020, September 15). Retrieved March 13, 2026, from [Link]

-

Potency of Roselle Calyx (Hibiscus sabdariffa L.) Extract to Inhibit Protein Denaturation in Vitro - JFIOnline. (n.d.). Retrieved March 13, 2026, from [Link]

Sources

- 1. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A pyridinesulfonamide derivative FD268 suppresses cell proliferation and induces apoptosis via inhibiting PI3K pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. rsc.org [rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. jfi-online.org [jfi-online.org]

- 10. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolamide DNA gyrase inhibitors: fragment-based nuclear magnetic resonance screening to identify antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity of DNA-gyrase inhibiting derivatives of 4-oxo-1,4-dihydro-3-pyridinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Action of DNA-gyrase inhibiting derivatives of 4-oxo-1, 4-dihydro-3-pyridinecarboxylic acid against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. idstewardship.com [idstewardship.com]

- 16. microbiologyjournal.org [microbiologyjournal.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. researchgate.net [researchgate.net]

- 19. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-Methylpyridin-3-yl)acetic acid hydrochloride literature review

An in-depth technical analysis and methodological guide for the utilization, synthesis, and characterization of 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride .

Executive Summary

In the landscape of modern drug discovery, functionalized heterocycles serve as the architectural foundation for novel therapeutics. 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride is a highly specialized, bifunctional building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). As a structural analog to phenylacetic acid, it acts as a critical bioisostere, enabling medicinal chemists to precisely modulate the physicochemical properties—such as lipophilicity, metabolic stability, and target binding kinetics—of lead compounds.

Physicochemical Profiling & Structural Significance

Understanding the fundamental physical chemistry of this building block is paramount for successful downstream application. The free base of this compound (CAS 179626-66-5) contains both a basic pyridine nitrogen and an acidic carboxyl group.

Based on the properties of the parent 2-methylpyridine, which exhibits a pKa of approximately 5.96[1], and the acetic acid moiety (pKa ~4.0), the free base exists predominantly as a zwitterion at physiological and neutral pH. This zwitterionic nature severely complicates isolation and purification due to its high aqueous solubility and poor partitioning into organic solvents.

Consequently, the compound is almost exclusively synthesized, commercialized, and utilized as its hydrochloride salt (CAS 1803588-35-3)[2]. The HCl salt ensures long-term bench stability, prevents unwanted spontaneous decarboxylation, and facilitates precise stoichiometric handling during downstream amide coupling reactions.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Chemical Name | 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride |

| CAS Registry Number | 1803588-35-3 (HCl Salt) / 179626-66-5 (Free Base) |

| Molecular Formula | C₈H₉NO₂ · HCl |

| Molecular Weight | 187.62 g/mol (Salt) / 151.16 g/mol (Free Base) |

| Predicted pKa (Pyridine N) | ~5.96 |

| Predicted LogP (Free Base) | ~1.11 |

| Appearance | White to off-white crystalline solid |

Synthetic Methodologies

While the synthesis of pyridineacetic acid derivatives can be achieved via palladium-catalyzed cross-coupling of halopyridines with enolates[3], the most scalable and self-validating approach for this specific isomer is the cyanomethylation of a 3-(halomethyl)-2-methylpyridine precursor, followed by rigorous acidic hydrolysis.

Causality in Experimental Design: Why Acidic Hydrolysis?

Alkaline hydrolysis of the nitrile intermediate would yield a highly soluble sodium carboxylate salt. Subsequent neutralization to isolate the free amino acid generates the problematic zwitterion, leading to massive yield losses during aqueous extraction. By executing the hydrolysis in concentrated hydrochloric acid, the reaction bypasses the zwitterion phase entirely. The target compound crystallizes directly from the cooling acidic matrix as the thermodynamically stable hydrochloride salt, creating a self-purifying system.

Step-by-Step Protocol: Acidic Hydrolysis of 2-(2-Methylpyridin-3-yl)acetonitrile

-

Reagent Preparation: Charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-(2-methylpyridin-3-yl)acetonitrile (1.0 equivalent).

-

Acid Addition: Slowly add concentrated aqueous HCl (37% w/w, 10-15 volumes). Critical Note: The addition is exothermic; maintain the internal temperature below 40°C during addition to prevent side reactions.

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 105-110°C) for 12-16 hours. Monitor the consumption of the nitrile via LC-MS.

-

Concentration: Once complete, cool the mixture to room temperature and concentrate in vacuo to remove excess HCl and water, yielding a crude crystalline solid.

-

Crystallization: Suspend the crude residue in a minimal amount of cold isopropanol (IPA) or acetone. Stir for 30 minutes at 0-5°C to ensure complete precipitation of the hydrochloride salt.

-

Isolation: Filter the suspension under a vacuum, wash the filter cake with cold acetone, and dry under a high vacuum at 45°C to a constant weight.

Synthetic workflow for 2-(2-Methylpyridin-3-yl)acetic acid HCl.

Mechanistic Pathways & Applications in Drug Discovery

In medicinal chemistry, acts as a privileged bioisostere[4]. Replacing a phenyl ring with a pyridine ring (a "nitrogen walk" strategy) lowers the overall lipophilicity (LogP) of the molecule. This reduction in lipophilicity frequently correlates with improved aqueous solubility, enhanced oral bioavailability, and reduced off-target toxicity (e.g., mitigating hERG channel inhibition).

Furthermore, the methyl group at the C2 position of the pyridine ring provides critical steric bulk. This steric hindrance restricts the free rotation of the adjacent acetic acid side chain, locking the molecule into specific conformational states. When coupled with an amine to form an amide (typically via HATU/DIPEA chemistry), this restricted rotation can significantly enhance the binding affinity of the resulting API to its target protein by reducing the entropic penalty of binding.

Bioisosteric replacement strategy and downstream API synthesis.

Analytical Characterization & Quality Control

To ensure the integrity of the building block before downstream synthesis, rigorous analytical characterization is required:

-

LC-MS (ESI+): The free base has a monoisotopic mass of 151.06 Da. Under positive electrospray ionization, the expected[M+H]⁺ adduct is observed at m/z 152.07[5].

-

¹H-NMR (D₂O or DMSO-d₆): The spectrum will display a distinct singlet for the C2-methyl group around δ 2.5–2.7 ppm. The methylene protons of the acetic acid side chain appear as a sharp singlet near δ 3.7–3.9 ppm. The three aromatic protons of the pyridine ring will exhibit a characteristic splitting pattern, shifted downfield due to the protonation of the pyridine nitrogen in the HCl salt.

References

-

National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 19603369, 2-(2-Methylpyridin-3-yl)acetic acid hydrochloride." PubChem. Available at:[Link]

-

National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 7975, 2-Methylpyridine." PubChem. Available at:[Link]

Sources

- 1. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-methylpyridin-3-yl)acetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(2-methylpyridin-3-yl)acetic acid | 179626-66-5 [sigmaaldrich.com]

- 5. PubChemLite - 2-(2-methylpyridin-3-yl)acetic acid hydrochloride (C8H9NO2) [pubchemlite.lcsb.uni.lu]

Predictive Analytical Profiling of 2-(2-Methylpyridin-3-yl)acetic acid: A Comprehensive Guide to NMR and Mass Spectrometry

Executive Summary

In the landscape of modern drug development, functionalized heterocycles like 2-(2-Methylpyridin-3-yl)acetic acid (CAS: 179626-66-5) serve as critical building blocks for kinase inhibitors and GPCR ligands[1]. As a Senior Application Scientist, I approach the structural validation of such compounds not merely as an exercise in data collection, but as a self-validating system of orthogonal analytical techniques. This whitepaper provides an in-depth, predictive framework for the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiling of this compound, detailing the causality behind experimental design and the logic governing spectral interpretation.

Physicochemical & Structural Grounding

Before deploying analytical instrumentation, a rigorous structural assessment is mandatory to inform method development:

-

Molecular Formula: C₈H₉NO₂

-

Monoisotopic Exact Mass: 151.0633 Da

-

Structural Features: A basic pyridine ring (nitrogen at position 1), a weakly electron-donating methyl group at C2, and a polar, acidic carboxymethyl group at C3.

-

Chemical Behavior: The presence of both a basic pyridine nitrogen (pKa ~5.5) and a carboxylic acid (pKa ~4.5) allows this molecule to exist as a zwitterion in polar environments, dictating strict solvent and ionization choices.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Methodological Design

The selection of the NMR solvent is the most critical variable. While CDCl₃ is standard for many organic molecules, the zwitterionic character and hydrogen-bonding capacity of pyridine-acetic acids lead to severe line broadening and poor solubility in non-polar media. DMSO-d₆ is the optimal choice[2]. It disrupts intermolecular hydrogen bonding, ensuring a homogenous solution. Furthermore, DMSO-d₆ slows the chemical exchange rate of the carboxylic acid proton, allowing it to be observed as a distinct, albeit broad, signal rather than being lost to baseline exchange[3].

Quantitative Data Summary

The following tables predict the 1D NMR chemical shifts (δ), multiplicities, and coupling constants (J) based on established substituent effects and empirical structural rules[2][3].

Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Logic |

| -COOH | 12.40 | br s | - | 1H | Highly deshielded; broad due to residual exchange. |

| Py-H6 | 8.35 | dd | 4.8, 1.6 | 1H | Adjacent to electronegative N; exhibits ortho/meta coupling. |

| Py-H4 | 7.65 | dd | 7.7, 1.6 | 1H | Ortho to acetic acid; deshielded by ring current. |

| Py-H5 | 7.25 | dd | 7.7, 4.8 | 1H | Meta to N; exhibits ortho/ortho coupling. |

| -CH₂- | 3.65 | s | - | 2H | Deshielded by adjacent aromatic ring and carbonyl. |

| -CH₃ | 2.45 | s | - | 3H | Aliphatic singlet; attached to electron-deficient ring. |

Table 2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Type | Assignment Logic |

| C=O | 172.5 | Quaternary | Carboxylic acid carbonyl carbon. |

| Py-C2 | 156.0 | Quaternary | Adjacent to N, substituted with methyl group. |

| Py-C6 | 148.2 | CH | Adjacent to N; highly deshielded. |

| Py-C4 | 138.5 | CH | Para to N, ortho to acetic acid. |

| Py-C3 | 129.0 | Quaternary | Substituted with the acetic acid moiety. |

| Py-C5 | 122.4 | CH | Meta to N; least deshielded aromatic carbon. |

| -CH₂- | 38.2 | CH₂ | Aliphatic methylene carbon. |

| -CH₃ | 22.5 | CH₃ | Aliphatic methyl carbon. |

Predicted Mass Spectrometry (MS) Data

Ionization Dynamics and Fragmentation Causality

For LC-MS/MS analysis, Positive Electrospray Ionization (ESI+) is the definitive choice. The pyridine nitrogen possesses a lone pair that is highly basic. By utilizing an acidic mobile phase (e.g., 0.1% formic acid), the nitrogen is pre-protonated in solution, leading to exceptional ionization efficiency and the formation of the even-electron [M+H]⁺ precursor ion at m/z 152.07 [4].

Upon subjecting the precursor to Collision-Induced Dissociation (CID), the molecule undergoes predictable, thermodynamically driven fragmentation[5]. The relatively weak C-C bond of the acetic acid moiety fractures while the stable aromatic pyridine ring remains intact. The primary neutral losses are H₂O (18 Da) and CO₂ (44 Da), the latter being a hallmark of carboxylic acid decarboxylation under MS/MS conditions[5].

Fig 1. Predicted ESI-MS/MS fragmentation pathway for 2-(2-Methylpyridin-3-yl)acetic acid.

Self-Validating Experimental Protocols

A robust analytical strategy requires protocols that inherently validate their own outputs. The following workflows are designed to ensure data integrity through internal checks.

Fig 2. Self-validating analytical workflow for NMR and MS data acquisition.

Protocol A: Self-Validating NMR Acquisition

-

Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of DMSO-d₆. Causality: DMSO-d₆ ensures complete dissolution of the zwitterion and prevents the masking of the carboxylic acid signal.

-

Instrument Calibration: Lock the spectrometer to the deuterium frequency of DMSO-d₆ (39.5 ppm) and shim the magnetic field to ensure a line width of < 1.0 Hz for the residual solvent peak.

-

Acquisition (¹H): Execute a standard 1D sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds. Self-Validation Metric: A 2-second D1 ensures complete relaxation of the methyl protons. The resulting integration must perfectly ratio the 3H methyl singlet against the 2H methylene singlet.

-

Acquisition (¹³C): Execute a proton-decoupled 1D sequence (zgpg30) with 1024 scans to ensure adequate signal-to-noise for the unprotonated quaternary carbons (C2, C3, C=O).

-

Orthogonal Validation (2D): Acquire ¹H-¹³C HMBC to map the scalar coupling network. The methylene protons (δ 3.65) must show long-range correlations to both the carboxylic carbonyl (δ 172.5) and the C3 of the pyridine ring (δ 129.0), unambiguously confirming the regiochemistry.

Protocol B: Self-Validating LC-MS/MS Acquisition

-

Sample Preparation: Dilute the stock solution to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, pre-ionizing the basic pyridine nitrogen to maximize ESI efficiency.

-

Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% to 95% organic over 5 minutes. Self-Validation Metric: Retaining the polar analyte requires high aqueous conditions initially; the gradient ensures separation from any synthesis byproducts, validating sample purity prior to MS detection.

-

MS Acquisition: Operate the mass spectrometer in ESI+ mode. Perform a full scan (m/z 50-500) followed by Data-Dependent Acquisition (DDA) MS/MS on the most intense precursor ion (m/z 152.07).

-

Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) of 25-35 eV. Causality: This energy regime is optimized to fracture the acetic acid moiety without completely shattering the pyridine ring, yielding the diagnostic m/z 108 and 134 fragments.

References

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2001). Structure Determination of Organic Compounds: Tables of Spectral Data. Journal of the American Chemical Society. URL:[Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. Wiley.

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books / Penguin Random House. URL:[Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.google.cn [books.google.cn]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Interpretation of Mass Spectra by Fred W. McLafferty, Frantisek Turecek: 9780935702255 | PenguinRandomHouse.com: Books [penguinrandomhouse.com]

Discovery and History of Pyridylacetic Acid Derivatives: A Technical Guide to Scaffold Evolution and Synthetic Innovation

Executive Summary & Historical Context

The pyridine ring is one of the most privileged scaffolds in medicinal chemistry, prized for its planarity, aromaticity, and the hydrogen-bond accepting capability of its nitrogen atom. When functionalized with an acetic acid moiety, the resulting pyridylacetic acid derivatives gain a critical pharmacophoric feature: a flexible, anionic carboxylate group capable of forming robust salt bridges with basic amino acid residues (such as arginine or lysine) in target protein active sites[1].

Historically, the discovery and optimization of pyridylacetic acids were hindered by the synthetic challenge of functionalizing the electron-deficient pyridine ring without triggering premature decarboxylation of the resulting 2- or 4-pyridylacetic acids[2]. However, modern structure-based drug design (SBDD) and novel multi-component synthetic methodologies have elevated this chemical class from a challenging intermediate to a cornerstone of targeted therapeutics, most notably in the development of dipeptidyl peptidase IV (DPP-4) inhibitors for Type 2 Diabetes[3].

Pharmacological Case Study: TAK-100 and DPP-4 Inhibition

The most definitive historical milestone for the 3-pyridylacetic acid chemotype in modern drug discovery is the development of TAK-100 , a highly potent, selective, and orally active DPP-4 inhibitor[3].

Prior to this discovery, no DPP-4 inhibitor possessing a free carboxy group had successfully progressed into advanced clinical stages[3]. Researchers hypothesized that introducing a carboxy group via a flexible acetic acid spacer on a pyridine ring could engage targeted amino acid residues around the DPP-4 catalytic region, specifically mimicking the natural substrate interactions[3].

Mechanism of Action

DPP-4 is a serine protease that cleaves dipeptides from the N-terminus of incretin hormones like Glucagon-Like Peptide-1 (GLP-1)[3]. By inhibiting DPP-4, pyridylacetic acid derivatives preserve active GLP-1, thereby enhancing glucose-dependent insulin secretion[4].

Fig 1: Mechanism of DPP-4 inhibition by pyridylacetic acid derivatives preserving GLP-1.

Structure-Activity Relationship (SAR): The Causality of the Acetic Acid Spacer

During the optimization of TAK-100, researchers systematically varied the carbon spacer between the pyridine ring and the carboxy group[3]. The experimental choices and their mechanistic causality are summarized below:

Table 1: Impact of Carbon Spacer Length on DPP-4 Inhibitory Activity

| Compound | Spacer Length | Structure Type | DPP-4 Inhibitory Activity | Mechanistic Causality / Structural Rationale |

| 30a | n = 1 | 3-Pyridylacetic acid | Highly Potent | The single methylene spacer provides optimal flexibility and distance, allowing the carboxylate to form a perfect salt bridge with catalytic residues without steric clash[3]. |

| 32 | n = 2 (alkene) | 3-Pyridylpropenoic acid | Significantly Lower | The rigid double bond restricts the conformational freedom of the carboxylate, preventing optimal alignment within the tight S1/S2 binding pocket[3]. |

| 33 | n = 2 (alkane) | 3-Pyridylpropanoic acid | Significantly Lower | The extended chain length pushes the carboxylate group past the target arginine residues, resulting in a high entropic penalty and loss of critical electrostatic interactions[3]. |

Modern Synthetic Methodologies: The Meldrum's Acid Approach

Historically, synthesizing pyridylacetic acids relied on palladium-catalyzed cross-coupling with lithium enolates or modified Hantzsch pyridine syntheses followed by harsh cyano-hydrolysis[3][5]. These methods often suffered from poor regioselectivity and the propensity of the product to spontaneously decarboxylate[2].

A breakthrough in the field is the Three-Component Linchpin Synthesis utilizing Meldrum's acid[5]. This protocol leverages the dual reactivity of Meldrum's acid—first as a nucleophile, then as an electrophile—to construct the pyridylacetic acid scaffold under mild conditions[5].

Fig 2: Dual-reactivity synthetic workflow of pyridylacetic acids via Meldrum's acid.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and regiochemical purity.

Step 1: Electrophilic Activation

-

Procedure: Dissolve pyridine-N-oxide (1.0 equiv) and 5-methyl Meldrum's acid (1.2 equiv) in anhydrous dichloromethane (DCM). Cool to 0°C. Dropwise, add triethylamine (Et3N, 2.5 equiv) followed by tosyl chloride (TsCl, 1.2 equiv)[5].

-

Causality: Pyridine is inherently electron-deficient, making electrophilic aromatic substitution difficult. By starting with a pyridine-N-oxide and reacting it with TsCl, the N-O oxygen is tosylated, creating a highly reactive, positively charged intermediate. This drastically increases the electrophilicity at the 2- and 4-positions, priming it for nucleophilic attack[5].

Step 2: Nucleophilic Substitution (SNAr)

-

Procedure: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality: Meldrum's acid has an unusually low pKa (~5). Et3N easily deprotonates it, generating a soft carbon nucleophile that attacks the activated pyridine ring. The tosylate group acts as an excellent leaving group, restoring aromaticity and yielding the highly sterically hindered pyridyl-Meldrum adduct[5].

-

Validation Check: Extract an aliquot and run TLC. The disappearance of the N-oxide spot confirms adduct formation.

Step 3: Ring-Opening and Decarboxylation

-

Procedure: Evaporate the DCM solvent and swap to anhydrous methanol. Add sodium methoxide (NaOMe, 2.0 equiv) and heat to 60°C for 2 hours[5].

-

Causality: The Meldrum's acid moiety is highly susceptible to nucleophilic attack. Methoxide attacks one of the ester carbonyls of the Meldrum ring. This triggers a thermodynamic cascade: the ring opens, releasing a molecule of acetone and a molecule of carbon dioxide ( CO2 ), driving the reaction irreversibly forward to form the stable pyridyl-substituted propionate ester[5].

Step 4: Hydrolysis (Optional)

-

Procedure: Treat the resulting ester with 1M NaOH in THF/MeOH, followed by mild acidification (pH ~4) using 4M HCl in dioxane[3].

-

Causality: Saponification yields the free pyridylacetic acid. Crucial parameter: Avoid strong heating during acidification, as 2- and 4-pyridylacetic acids are highly prone to spontaneous thermal decarboxylation[2].

System Validation (NMR Analytics): Regioselectivity must be confirmed. Analyze the 1H NMR spectrum: substitution at the 4-position is validated by the presence of a symmetrical doublet pair (for symmetric pyridines) or specific coupling constants ( Jortho≈5.0 Hz) for the remaining pyridine protons[5]. The 13C NMR must show the benzylic carbon shift characteristic of the acetic acid spacer (typically δ 35-45 ppm)[5].

Future Perspectives: High-Throughput Experimentation (HTE)

The frontier of pyridylacetic acid discovery is currently being reshaped by High-Throughput Experimentation (HTE). Recent advancements have demonstrated the viability of direct palladium-catalyzed arylation of unprotected Meldrum's acid using complex aryl and heteroaryl halides[6].

By utilizing HTE platforms, researchers can now bypass the traditional one-factor-at-a-time screening, rapidly identifying optimal palladium precatalysts and ligands that tolerate the sensitive acetic acid precursor[6]. This drastically reduces the time required to synthesize diverse libraries of 5-aryl Meldrum's acids, which serve as direct precursors to highly functionalized pyridylacetic acid derivatives for next-generation drug screening[6].

References

-

Discovery of a 3-Pyridylacetic Acid Derivative (TAK-100) as a Potent, Selective and Orally Active Dipeptidyl Peptidase IV (DPP-4) Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids Source: The Journal of Organic Chemistry (PMC / NIH) URL:[Link]

-

HTE-enabled Discovery of Palladium-Catalyzed (Hetero)Arylation of Barbituric and Meldrum's Acid Source: ChemRxiv URL:[Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids (ACS) Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Dipeptidyl Peptidase IV and Its Inhibitors: Therapeutics for Type 2 Diabetes and What Else? Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

Theoretical Properties and Computational Profiling of 2-Methylpyridine Derivatives: A Technical Whitepaper

Executive Summary